molecular formula C30H50O2 B12415029 Uvariol

Uvariol

Cat. No.: B12415029
M. Wt: 442.7 g/mol
InChI Key: NOXQLVJQLGRLCH-ILLHTMCHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uvariol involves multiple steps, starting from simpler terpenoid precursors. The key steps include hydroxylation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry and yield of the product.

Industrial Production Methods: Industrial production of this compound is typically carried out through extraction from natural sources, such as the roots of Piptostigma fugax. The extraction process involves solvent extraction followed by purification steps like chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Uvariol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into more reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Uvariol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Uvariol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain enzymes and receptors, modulating their activity. This leads to changes in cellular processes such as inflammation, microbial growth, and cell signaling pathways .

Comparison with Similar Compounds

    Lanosterol: A precursor in the biosynthesis of steroids, similar in structure to Uvariol.

    Cycloartenol: Another terpenoid with structural similarities to this compound.

    Betulin: A triterpenoid with comparable biological activities.

Uniqueness of this compound: this compound stands out due to its unique hydroxylation pattern and specific biological activities. Unlike other similar compounds, this compound has shown distinct antimicrobial and anti-inflammatory properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-17-[(2R)-1-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O2/c1-20(2)9-8-10-21(19-31)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,21-22,25-26,31-32H,8,10-19H2,1-7H3/t21-,22+,25-,26-,28+,29+,30-/m0/s1

InChI Key

NOXQLVJQLGRLCH-ILLHTMCHSA-N

Isomeric SMILES

CC(=CCC[C@@H](CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C

Canonical SMILES

CC(=CCCC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C

Origin of Product

United States

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